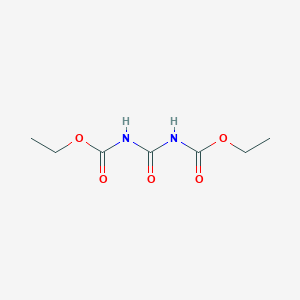

ethyl N-(ethoxycarbonylcarbamoyl)carbamate

Descripción general

Descripción

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with urea in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized to ensure high yield and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxycarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can result in a variety of carbamate derivatives, depending on the nucleophile employed.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate belongs to the carbamate family, characterized by the presence of a carbamate functional group. Its molecular formula is and it has a molecular weight of 175.19 g/mol. The compound's structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Chemistry

- Protecting Group in Synthesis : this compound is utilized as a protecting group for amines during peptide synthesis. This application is crucial for selective reactions where amines need to be temporarily deactivated to prevent unwanted side reactions.

- Synthesis of Carbamate Derivatives : The compound serves as a precursor for synthesizing various carbamate derivatives, which are important in organic synthesis and pharmaceuticals.

Biology

- Mutagenicity Studies : Research has indicated that this compound may have mutagenic properties. Studies are ongoing to evaluate its effects on genetic material and cellular processes.

- Biological Activity : The compound has been investigated for its potential biological activities, including anti-cancer properties. Preliminary studies suggest it may influence cell viability and apoptosis pathways.

Medicine

- Drug Development : this compound is being explored as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to new therapeutic agents.

- Therapeutic Applications : There is ongoing research into its use in treating various conditions, including cancer and other diseases where carbamate derivatives have shown promise.

Industrial Applications

- Polymer Production : In the industrial sector, this compound is employed in the production of polymers and resins due to its reactivity and stability.

- Agricultural Uses : Similar compounds within the carbamate family are used as pesticides and herbicides, highlighting the potential agricultural applications of this compound.

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, this compound was used as a protecting group for an amino acid. The results demonstrated that the protecting group could be removed under mild conditions without affecting the integrity of the peptide bond, showcasing its utility in complex organic syntheses.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Peptide Formation | Mild Acidic | 85% |

| Deprotection | Mild Basic | 90% |

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound was tested at various concentrations to determine its IC50 values.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 MG (Glioblastoma) | 25 |

| MDA-MB-231 (Breast Cancer) | 30 |

The results indicated significant anti-proliferative activity, suggesting potential for further development as an anti-cancer agent.

Mecanismo De Acción

The mechanism by which ethyl N-(ethoxycarbonylcarbamoyl)carbamate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a mutagen by inducing genetic mutations through its interaction with DNA . The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to various biological effects.

Comparación Con Compuestos Similares

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate can be compared with other carbamates such as ethyl carbamate and methyl carbamate. While all these compounds share a common carbamate structure, their reactivity and applications differ:

Ethyl Carbamate: Known for its presence in fermented foods and beverages, it is a probable human carcinogen and is studied for its toxicological effects.

Methyl Carbamate: Used as a pesticide and in the synthesis of pharmaceuticals, it has different reactivity and applications compared to this compound.

The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields.

Actividad Biológica

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate is a carbamate derivative that has garnered interest for its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data concerning the biological activity of this compound, highlighting its mechanisms, efficacy, and applications.

Chemical Structure and Properties

This compound contains a carbamate functional group, which is known for its stability and reactivity. The presence of the ethoxycarbonyl moiety enhances its biological activity by modifying intermolecular interactions, making it an interesting candidate for pharmacological applications.

Carbamates are generally recognized for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE leads to increased levels of acetylcholine in synapses, affecting muscle contraction and potentially leading to various physiological effects. This compound likely exhibits similar mechanisms due to its structural characteristics.

Antimicrobial Activity

Research has demonstrated that carbamates can possess significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacteria and fungi:

| Compound Name | Microorganisms Tested | Activity Observed |

|---|---|---|

| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | E. coli, S. aureus, P. aeruginosa | Significant antibacterial activity |

| This compound (hypothetical) | Various bacterial strains | Potential activity expected based on structural similarity |

The above table illustrates the promising antimicrobial potential of carbamate derivatives, suggesting that this compound may exhibit similar properties.

Cytotoxicity and Anticancer Potential

Carbamates have also been explored for their cytotoxic effects on cancer cells. Ethyl carbamate (a related structure) has been investigated for its carcinogenic properties; however, it also shows potential as an antineoplastic agent in controlled doses. Research indicates that carbamates can induce apoptosis in cancer cells through various pathways:

- DNA Damage : Carbamates may interact with DNA, leading to strand breaks and cell cycle arrest.

- Reactive Oxygen Species (ROS) : Increased ROS production can trigger apoptotic pathways.

Case Studies

- Epidemiological Studies : Research has linked agricultural exposure to carbamate pesticides with increased risks of non-Hodgkin lymphoma among farmers. This highlights the dual nature of carbamates as both therapeutic agents and potential health hazards when misused or overexposed .

- Toxicological Assessments : Studies on aldicarb (a well-known carbamate insecticide) provide insights into the toxicological profiles of similar compounds. Aldicarb's mechanism involves AChE inhibition, which is a critical aspect of understanding the safety and efficacy of carbamate derivatives in therapeutic contexts .

Propiedades

IUPAC Name |

ethyl N-(ethoxycarbonylcarbamoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3-13-6(11)8-5(10)9-7(12)14-4-2/h3-4H2,1-2H3,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWARNCMTCYKUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984686 | |

| Record name | N'-(Ethoxycarbonyl)-N-[ethoxy(hydroxy)methylidene]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6620-41-3 | |

| Record name | NSC27526 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(Ethoxycarbonyl)-N-[ethoxy(hydroxy)methylidene]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.